molecular formula C8H5BrFN3 B8305707 2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole

2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole

Cat. No. B8305707
M. Wt: 242.05 g/mol
InChI Key: NQHVICYTIZPXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C8H5BrFN3 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5BrFN3

Molecular Weight

242.05 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)triazole

InChI

InChI=1S/C8H5BrFN3/c9-6-1-2-8(7(10)5-6)13-11-3-4-12-13/h1-5H

InChI Key

NQHVICYTIZPXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper (II) trifluoromethanesulfonate (218 mg, 0.60 mmol) was added to a slurry of (1E,2E)-ethanedial bis[(4-bromo-2-fluorophenyl)hydrazone] (2.61 g, 6.04 mmol) in toluene (25 mL). The reaction was heated to reflux and stirred at this temperature overnight. The reaction was allowed to cool and was filtered through celite, and the filter pad was washed with EtOAc (100 mL). The combined filtrates were washed with 1 N aq HCl (3×100 mL), water (100 mL), and brine (100 mL) and then dried (MgSO4), filtered and concentrated. The crude product was purified via flash chromatography using a Varian SF25-40 g column and an eluent of EtOAc in hexanes (0-50%) to afford the title compound as a yellow solid (1.08 g, 73.9%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.44 (ddd, 1H) 7.47-7.54 (m, 1H) 7.76 (t, 1H) 7.90 (s, 2H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
218 mg
Type
catalyst
Reaction Step One
Yield
73.9%

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